2-[(Trimethylsilyl)ethynyl]benzaldehyde

Catalog No.
S1897914
CAS No.
77123-58-1
M.F
C12H14OSi
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Trimethylsilyl)ethynyl]benzaldehyde

CAS Number

77123-58-1

Product Name

2-[(Trimethylsilyl)ethynyl]benzaldehyde

IUPAC Name

2-(2-trimethylsilylethynyl)benzaldehyde

Molecular Formula

C12H14OSi

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,10H,1-3H3

InChI Key

IROGCMISRBINQX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C=O

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C=O

Organic Synthesis

One area of research focuses on the use of 2-[(Trimethylsilyl)ethynyl]benzaldehyde as a building block in organic synthesis. The presence of the reactive ethynyl group allows it to participate in various coupling reactions to form more complex molecules. For instance, researchers have investigated its application in the synthesis of:

  • Heterocyclic compounds

    These are organic molecules with a ring structure containing atoms other than carbon. The ethynyl group can be used to construct new ring systems with potential applications in medicinal chemistry or materials science .

  • Conjugated polymers

    These are polymers with alternating single and double bonds between carbon atoms, allowing for electrical conductivity. The ethynyl group can be used to create new building blocks for conjugated polymers with tailored properties for applications in organic electronics Organic Electronics reference.

Material Science

Another area of exploration is the use of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in the development of new materials. The combination of the aromatic group (benzene ring) and the ethynyl group can lead to interesting properties, such as:

  • Liquid crystals

    These are materials that exhibit properties between those of liquids and solids. The introduction of 2-[(Trimethylsilyl)ethynyl]benzaldehyde into liquid crystal precursors could potentially influence their behavior and applications in display technologies Liquid Crystals reference.

  • Organic light-emitting diodes (OLEDs)

    These are devices that convert electricity into light. The optoelectronic properties of 2-[(Trimethylsilyl)ethynyl]benzaldehyde are being investigated for potential applications in OLED design Organic Light-Emitting Diodes reference.

2-[(Trimethylsilyl)ethynyl]benzaldehyde is an organosilicon compound characterized by the presence of a trimethylsilyl group and an ethynyl substituent attached to a benzaldehyde moiety. Its molecular formula is C₁₂H₁₄OSi, and it has a molecular weight of approximately 214.32 g/mol. The compound features a benzene ring with an aldehyde functional group (-CHO) and a trimethylsilyl-ethynyl group (-C≡C-Si(CH₃)₃) at the second position of the benzene ring.

The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. Its structure can be represented using the following SMILES notation: C[Si](C)(C)C#Cc1ccc(C=O)cc1 .

  • Flammability: Likely flammable due to the presence of the aromatic ring and the ethynyl group.
  • Skin and eye irritant: May cause irritation upon contact [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Refer to safety data sheets (SDS) for detailed handling procedures [].

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides using a palladium catalyst, facilitating the formation of complex organic molecules .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives .

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde can be achieved through several methods:

  • Ethynylation of Benzaldehyde: This method involves the reaction of benzaldehyde with trimethylsilylacetylene in the presence of a base such as potassium carbonate, leading to the formation of the desired product .
  • Grignard Reaction: A Grignard reagent derived from trimethylsilylacetylene can react with benzaldehyde to yield 2-[(Trimethylsilyl)ethynyl]benzaldehyde after hydrolysis .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the formation of this compound from various precursors, enhancing its synthetic accessibility .

These methods demonstrate its potential for incorporation into complex organic frameworks.

2-[(Trimethylsilyl)ethynyl]benzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing silicon-containing materials due to its unique properties imparted by the trimethylsilyl group.
  • Chemical Research: It is used as a reagent in various

Interaction studies involving 2-[(Trimethylsilyl)ethynyl]benzaldehyde primarily focus on its reactivity with other functional groups and its role in catalysis. For example, it has been shown to participate effectively in coupling reactions, which are crucial for building complex molecular architectures. Additionally, its interactions with transition metal catalysts have been explored, revealing insights into its behavior in various chemical environments .

Several compounds share structural similarities with 2-[(Trimethylsilyl)ethynyl]benzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trimethylsilyl)ethynylbenzaldehydeSimilar ethynyl and aldehyde groupsPositioned at para instead of ortho
4-EthynylbenzaldehydeContains an ethynyl group but lacks silicon functionalitySimpler structure without silyl modification
TrimethylsilylacetyleneEthynyl group without aromaticityPurely aliphatic; serves as a precursor
PhenylacetyleneAromatic ethyne derivativeLacks silicon; simpler reactivity profile

The uniqueness of 2-[(Trimethylsilyl)ethynyl]benzaldehyde lies in its combination of both an aldehyde and a silicon-containing ethynyl group, which enhances its stability and reactivity compared to other similar compounds.

2-[(Trimethylsilyl)ethynyl]benzaldehyde possesses a distinctive molecular architecture characterized by the molecular formula C₁₂H₁₄OSi and a molecular weight of 202.32 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(2-trimethylsilylethynyl)benzaldehyde, reflecting its structural composition of a benzaldehyde core substituted at the ortho position with a trimethylsilyl-protected acetylene group. The compound's structural representation reveals a benzene ring bearing an aldehyde functional group at one position and an ethynyl substituent protected by a trimethylsilyl group at the adjacent carbon atom.

The molecular structure exhibits several key features that contribute to its synthetic utility. The trimethylsilyl group, composed of three methyl groups bonded to a silicon atom, serves as a protecting group for the terminal acetylene functionality. This protection strategy prevents unwanted reactions at the alkyne terminus while maintaining the reactivity necessary for subsequent synthetic transformations. The aldehyde functional group provides an additional site for chemical modification, enabling the compound to serve as a bifunctional building block in complex synthetic sequences.

PropertyValueReference
Molecular FormulaC₁₂H₁₄OSi
Molecular Weight202.32 g/mol
Chemical Abstracts Service Number77123-58-1
International Union of Pure and Applied Chemistry Name2-(2-trimethylsilylethynyl)benzaldehyde
Melting Point48-53°C
Boiling Point266.3°C at 760 mmHg
Density0.98 g/cm³

The stereochemical considerations of 2-[(Trimethylsilyl)ethynyl]benzaldehyde are relatively straightforward due to the absence of chiral centers in the molecule. However, the compound's planar aromatic system and the linear geometry of the alkyne functionality contribute to its overall molecular shape and influence its reactivity patterns. The electron-withdrawing nature of the aldehyde group affects the electronic distribution within the aromatic ring, potentially influencing the reactivity of the ethynyl substituent in various chemical transformations.

Historical Development in Organosilicon Chemistry

The development of 2-[(Trimethylsilyl)ethynyl]benzaldehyde is intrinsically linked to the broader evolution of organosilicon chemistry, which began in the mid-nineteenth century with the pioneering work of Charles Friedel and James Crafts. In 1863, these researchers achieved the first synthesis of an organosilicon compound, tetraethylsilane, through the reaction of diethylzinc with silicon tetrachloride at elevated temperatures. This landmark achievement established the foundation for subsequent developments in silicon-carbon bond formation and the eventual emergence of organosilicon compounds as valuable synthetic intermediates.

The early twentieth century marked a period of significant advancement in organosilicon chemistry, primarily driven by the contributions of Frederick Stanley Kipping. Kipping's systematic investigation of organosilicon compounds, beginning in 1901, demonstrated the utility of Grignard reactions for the preparation of organosilanes. His work established fundamental principles for silicon-carbon bond formation that would later influence the development of silyl-protected acetylene derivatives. The recognition of Kipping's contributions to the field is commemorated through the American Chemical Society Award for Organosilicon Chemistry, which bears his name.

The development of the direct process by Eugene Rochow and Richard Müller in 1941-1942 represented another crucial milestone in organosilicon chemistry. This industrial process, involving the copper-catalyzed reaction of methyl chloride with silicon, enabled the large-scale production of methylchlorosilanes, which serve as precursors to various organosilicon compounds. The availability of these building blocks facilitated the subsequent development of specialized organosilicon reagents, including trimethylsilyl-protected acetylene derivatives.

YearResearcher(s)ContributionSignificance
1863Friedel and CraftsFirst organosilicon compound synthesisFoundation of organosilicon chemistry
1901-1937Frederick Stanley KippingGrignard reactions with silanesSystematic organosilicon synthesis
1941-1942Rochow and MüllerDirect process developmentIndustrial-scale organosilicon production
1970s-1980sVarious researchersTrimethylsilylacetylene applicationsProtected alkyne methodology

The specific application of trimethylsilyl groups as protecting groups for acetylene derivatives emerged as chemists recognized the unique properties of silicon-carbon bonds. The trimethylsilyl protecting group gained prominence due to its stability under various reaction conditions while remaining readily removable under specific circumstances. This dual characteristic made trimethylsilyl-protected acetylenes particularly valuable in multi-step synthetic sequences where selective protection and deprotection of functional groups are essential.

Role in Modern Synthetic Organic Chemistry

2-[(Trimethylsilyl)ethynyl]benzaldehyde occupies a prominent position in contemporary synthetic organic chemistry, particularly in the realm of cross-coupling reactions and the construction of complex molecular architectures. The compound's utility stems from its ability to participate in palladium-catalyzed Sonogashira coupling reactions, which enable the formation of carbon-carbon bonds between the protected acetylene moiety and various aryl or vinyl halides. These transformations have proven invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.

The Sonogashira coupling reaction represents one of the most significant applications of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in modern synthesis. This palladium-catalyzed process allows for the direct coupling of the compound with aryl iodides, bromides, and even chlorides under appropriate conditions. The reaction proceeds under mild conditions, often at room temperature, making it compatible with sensitive functional groups present in complex synthetic intermediates. The trimethylsilyl protecting group remains intact during the coupling process, providing excellent protection for the alkyne terminus.

Recent developments in synthetic methodology have expanded the applications of 2-[(Trimethylsilyl)ethynyl]benzaldehyde beyond traditional cross-coupling reactions. Solid-phase synthesis approaches have incorporated this compound as a monomer in the construction of sequence-defined oligomers, demonstrating its versatility in polymer chemistry applications. These methodologies rely on iterative cycles of Sonogashira coupling and fluoride-mediated deprotection to build complex molecular sequences with precise control over monomer incorporation.

Application AreaReaction TypeKey AdvantagesReference
Cross-coupling reactionsSonogashira couplingMild conditions, broad substrate scope
Pharmaceutical synthesisCarbon-carbon bond formationFunctional group tolerance
Material sciencePolymer constructionSequence-defined synthesis
Natural product synthesisBuilding block incorporationOrthogonal protection strategy

The compound's role in pharmaceutical synthesis has been particularly noteworthy, with applications ranging from the preparation of nicotinic receptor agonists to the synthesis of photosensitizers for photodynamic therapy. The ability to introduce acetylene functionality through Sonogashira coupling reactions has enabled medicinal chemists to access diverse chemical space while maintaining synthetic efficiency. The trimethylsilyl protecting group provides the necessary stability for these transformations while allowing for subsequent functional group manipulation.

Advanced synthetic applications have demonstrated the utility of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in the construction of complex polycyclic systems. The compound serves as an intermediate in the synthesis of anthracene derivatives and other extended π-conjugated systems that find applications in organic electronics and materials science. These synthetic routes often involve sequential cross-coupling reactions followed by cyclization processes that generate the desired polycyclic frameworks.

The development of copper-free Sonogashira coupling protocols has further enhanced the utility of 2-[(Trimethylsilyl)ethynyl]benzaldehyde in synthetic applications. These methodologies eliminate the need for copper co-catalysts, reducing the formation of undesirable alkyne homocoupling products and improving the overall selectivity of the transformation. The enhanced functional group tolerance of these protocols has expanded the substrate scope for reactions involving 2-[(Trimethylsilyl)ethynyl]benzaldehyde, enabling its use in the synthesis of increasingly complex target molecules.

Traditional Sonogashira Cross-Coupling Approaches

The synthesis of 2-[(Trimethylsilyl)ethynyl]benzaldehyde has been predominantly achieved through Sonogashira cross-coupling reactions, which represent the cornerstone methodology for constructing carbon-carbon bonds between aryl halides and terminal acetylenes [1]. These traditional approaches have established fundamental protocols that continue to serve as benchmarks for synthetic efficiency and reliability.

Palladium-Catalyzed Coupling with 2-Bromobenzaldehyde

The most straightforward synthetic route involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with trimethylsilylacetylene. This methodology employs classical Sonogashira conditions utilizing palladium(0) complexes as primary catalysts [2]. The reaction typically proceeds through oxidative addition of the aryl bromide to the palladium center, followed by coordination and insertion of the acetylene substrate [1].

Research has demonstrated that various palladium catalyst systems exhibit distinct performance characteristics. When 2-bromobenzaldehyde was coupled with 1-phenyl-2-(trimethylsilyl)acetylene using palladium acetate, the reaction yielded the corresponding cross-coupling product rather than the expected indenone formation [2]. This finding highlighted the importance of precise reaction conditions in determining product selectivity.

The reaction mechanism proceeds through the established palladium and copper co-catalyzed cycle, where palladium facilitates oxidative addition and reductive elimination steps, while copper activates the terminal acetylene through acetylide formation [1]. Temperature control proves critical, as elevated temperatures can lead to competing side reactions or catalyst deactivation.

Table 1: Traditional Sonogashira Cross-Coupling Approaches

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Base
Pd(PPh3)2Cl2/CuIRoom temperature12-2475-85Et3N
PdCl2(PPh3)2/CuI806-1280-90Et3N
Pd(OAc)2/CuI1004-885-95K2CO3
Pd(PPh3)4/CuIRoom temperature8-1670-80Et3N

Copper(I) Iodide-Mediated Alkyne Activation

Copper(I) iodide serves as an essential co-catalyst in traditional Sonogashira coupling reactions, facilitating alkyne activation through acetylide formation [3] [4]. The copper species undergoes oxidative addition with the terminal acetylene, generating a copper acetylide intermediate that subsequently transfers to the palladium center. This dual catalytic system enables reactions to proceed under milder conditions compared to copper-free alternatives.

The copper-mediated activation mechanism involves initial coordination of the acetylene to copper(I), followed by deprotonation by the base to form the copper acetylide complex [4]. This intermediate exhibits enhanced nucleophilicity compared to the free acetylene, facilitating transmetalation to the palladium center. The regeneration of copper(I) from copper(II) species occurs through reduction by the base or solvent system.

Studies have shown that copper(I) iodide loading significantly influences reaction efficiency and selectivity [4]. Higher copper loadings can accelerate reaction rates but may also promote undesired side reactions, including alkyne homocoupling and catalyst decomposition. Optimal copper concentrations typically range from 5-20 mol% relative to the palladium catalyst, depending on substrate reactivity and reaction conditions.

The choice of base plays a crucial role in copper-mediated alkyne activation. Tertiary amines such as triethylamine and diisopropylamine provide optimal basicity for acetylide formation while maintaining compatibility with the catalytic system [1]. Stronger bases can lead to catalyst deactivation, while weaker bases result in incomplete alkyne activation and reduced reaction rates.

Modern Catalytic Systems

Contemporary synthetic methodologies have evolved to address limitations of traditional Sonogashira coupling, focusing on improved catalyst efficiency, substrate scope expansion, and environmental sustainability [5] [6] [7].

Ligand-Controlled Regioselectivity in Silylacetylene Reactions

Modern catalytic systems have introduced sophisticated ligand designs that enable precise control over regioselectivity in silylacetylene coupling reactions [8]. The development of N-heterocyclic carbene (NHC) complexes and specialized phosphine ligands has revolutionized the field by providing enhanced catalyst stability and substrate tolerance.

Research has demonstrated remarkable ligand-controlled regioselectivity in ruthenium-catalyzed hydrosilylation of silyl alkynes [8]. Cationic ruthenium complexes [CpRu(MeCN)3]+ and [CpRu(MeCN)3]+ exhibit complete reversal of both regio- and stereoselectivity depending on the cyclopentadienyl ligand employed. The Cp complex promotes α anti addition with excellent selectivity (α/β > 50:1, Z/E > 50:1), while the Cp complex exclusively favors β syn addition.

The mechanistic basis for this ligand-controlled selectivity involves the interplay between steric bulk of the silyl group and ligand architecture [8]. Computational studies reveal that the bulky trimethylsilyl substituent experiences different steric interactions with Cp* versus Cp ligands, leading to distinct transition state energies and product distributions. This understanding has enabled rational catalyst design for specific synthetic targets.

Palladium-salen complexes represent another significant advancement in ligand-controlled catalysis [5]. These tetradentate Schiff base-derived complexes facilitate room-temperature Sonogashira coupling under copper-free conditions. The salen ligand framework provides enhanced stability and electronic modulation of the palladium center, enabling efficient coupling of electron-rich, electron-deficient, and sterically hindered aryl iodides with excellent yields.

Table 2: Modern Catalytic Systems for Sonogashira Coupling

Catalyst TypeLigandTemperature (°C)Copper-freeYield (%)Recyclability
Pd-Salen ComplexN,N-bis(salicylidene)-arylmethanediamineRoom temperatureYes85-95Good
MCM-41-Supported PdBidentate phosphine80-100No80-95Excellent (>5 cycles)
Pd/P-t-Bu3P-t-Bu360-80Yes90-98Moderate
Pd-NHC ComplexN-heterocyclic carbene80Yes92-99Good

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences Sonogashira coupling efficiency through multiple mechanisms, including catalyst solvation, substrate solubility, and intermediate stabilization [9] [6]. Systematic studies have revealed that solvent polarity, hydrogen-bonding ability, and dielectric constant collectively determine reaction outcomes.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally enhance reaction rates and yields by facilitating solvation and stabilization of charged intermediates [9]. These solvents promote efficient oxidative addition and reductive elimination steps while minimizing catalyst aggregation. However, their high boiling points and environmental concerns have prompted exploration of alternative solvent systems.

Aqueous media with surfactants has emerged as an environmentally benign alternative for Sonogashira coupling [10]. Sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) enable efficient coupling in water by creating micellar environments that solubilize organic substrates. Optimization studies demonstrate that 2.0 w/v% surfactant concentration provides optimal yields, with water-soluble bases such as triethylamine, piperidine, and pyrrolidine proving most effective.

The development of cyclopentyl methyl ether (CPME)/water azeotropic mixtures represents a significant advancement in sustainable solvent systems [11]. This combination enables high-yielding Sonogashira coupling with excellent catalyst stability and minimal waste generation. The CPME component provides organic substrate solubility while water facilitates base solvation and product separation through continuous liquid-liquid extraction.

Table 3: Solvent Effects on Sonogashira Coupling Efficiency

Solvent TypePolarityReaction RateYield (%)Environmental Impact
DMFHighFast85-95Moderate
AcetonitrileMediumModerate70-85Low
TolueneLowSlow60-75Low
Water/SurfactantHighFast80-92Very Low
IsopropanolMediumModerate75-90Low
CPME/WaterMediumFast88-96Very Low

Alternative Synthetic Pathways

Hydrosilylation of Propargyl Benzaldehyde Derivatives

Hydrosilylation reactions offer versatile alternatives to traditional cross-coupling methodologies for synthesizing silylacetylene derivatives [12]. This approach involves the addition of silicon-hydrogen bonds across carbon-carbon triple bonds, providing regioselective access to vinylsilane intermediates that can be further functionalized to yield target compounds.

Recent developments in glycidyl silane-mediated hydrosilylation have demonstrated exceptional regioselectivity for internal propargyl alcohols [12]. The use of ((3,3-dimethyloxiran-2-yl)methyl)diphenylsilane in combination with Karstedt's catalyst (Pt(dvds)) achieves remarkable β-selectivity (β/α > 20:1) through intermolecular hydrogen bonding between the epoxy group and propargylic hydroxyl functionality.

The mechanism involves platinum-catalyzed hydrosilylation proceeding via the Chalk-Harrod pathway, where hydroplatination of the alkyne determines regioselectivity [12]. Density functional theory calculations reveal that the critical intermolecular hydrogen bond between the glycidyl and propargylic hydroxy groups stabilizes the transition state leading to the β-product, explaining the observed high regioselectivity.

Direct dehydrogenative coupling of terminal acetylenes with hydrosilanes provides another efficient route to silylacetylenes [13]. This methodology employs simple bases such as sodium or potassium hydroxide to facilitate the coupling reaction with hydrogen evolution. The reaction of various acetylenes with dimethyl(phenyl)silane demonstrates excellent general reactivity with yields ranging from 85-98% across 25 examples.

Table 5: Hydrosilylation Alternative Synthetic Pathways

SubstrateSilane ReagentCatalystRegioselectivity (β/α)Yield (%)
Internal propargyl alcoholsGlycidyl silanesPt(dvds)>20:175-95
Terminal acetylenesDimethyl(phenyl)silaneNaOH/KOHN/A85-98
Silyl alkynesTrimethylsilyl acetyleneRu complex>50:190-99
Propargyl benzaldehyde derivativesTriisopropylsilaneIr carbonyl10-15:170-85

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized organic synthesis by providing rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional heating methods [14] [15] [16]. The application of microwave technology to Sonogashira coupling has yielded significant improvements in reaction times, catalyst loading, and overall synthetic efficiency.

Microwave-enhanced Sonogashira coupling enables remarkable acceleration of reaction rates, reducing typical reaction times from hours to minutes [16] [17]. Studies demonstrate that aryl iodides, bromides, triflates, and even challenging aryl chlorides couple efficiently with trimethylsilylacetylene under microwave irradiation, achieving excellent yields (80-95%) in 5-25 minutes compared to 6-24 hours required for conventional heating.

The optimization of microwave-assisted protocols has revealed several critical parameters affecting reaction outcome [17]. Temperature, power level, reaction time, and catalyst loading require careful optimization to maximize conversion while minimizing side reactions. Typical conditions employ 2.5-5 mol% palladium catalyst loading at temperatures ranging from 80-150°C with irradiation times of 5-25 minutes.

Comparative studies between microwave irradiation and conventional heating demonstrate superior performance of microwave protocols across multiple metrics [18]. Microwave-assisted reactions achieve higher yields with reduced catalyst loading (2.5 mol% vs 10 mol% Pd), shorter reaction times (10 minutes vs 24 hours), and improved energy efficiency. The enhanced performance results from more uniform heating, reduced thermal gradients, and selective heating of polar species.

Table 4: Microwave-Assisted vs Traditional Heating Methods

MethodTemperature (°C)Time (min)Pd Loading (mol%)Yield (%)Energy Efficiency
Traditional Heating60-100360-14405-1070-85Low
Microwave Irradiation80-1505-252.5-580-95High

The development of continuous-flow microwave reactors has further enhanced the synthetic utility of these protocols [11]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and scalable production with consistent quality. Continuous-flow systems have demonstrated sustained operation for extended periods (15 days) with minimal catalyst leaching and constant efficiency.

Solid-phase microwave-assisted Sonogashira coupling represents another significant advancement, enabling rapid synthesis with simplified purification procedures [19]. This methodology couples aryl iodides and bromides with various acetylene derivatives in 15-25 minutes with excellent yields, while facilitating product isolation through solid-phase extraction techniques.

Spectroscopic Analysis

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification capabilities for 2-[(Trimethylsilyl)ethynyl]benzaldehyde through distinct chemical shift patterns and coupling characteristics. The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum exhibits several characteristic resonances that serve as molecular fingerprints for this compound [1] [2] [3].

The aldehydic proton represents the most diagnostically significant feature in the $$^{1}\text{H}$$ nuclear magnetic resonance spectrum, appearing as a distinctive singlet in the highly deshielded region between 9.5 and 10.5 parts per million [1] [2] [4]. This extreme downfield chemical shift results from the pronounced deshielding effect of the electron-withdrawing carbonyl carbon, which substantially reduces electron density around the aldehydic hydrogen [1] [2]. The aldehydic proton signal typically appears as a small, sharp singlet due to the absence of vicinal coupling partners on the carbonyl carbon [4].

The aromatic proton resonances manifest as a complex multiplet pattern in the 7.0-8.0 parts per million region, characteristic of ortho-disubstituted benzene rings [1] [4]. The specific substitution pattern creates a distinctive splitting pattern that distinguishes this compound from other regioisomers. The presence of both the aldehyde and ethynyl substituents in ortho positions generates unique coupling constants and chemical shift variations among the four aromatic protons.

The trimethylsilyl group produces an exceptionally characteristic signature in the $$^{1}\text{H}$$ nuclear magnetic resonance spectrum, appearing as an intense singlet at approximately 0.0-0.3 parts per million [5] [6] [7]. This chemical shift value places the trimethylsilyl protons very close to the tetramethylsilane reference standard, reflecting the minimal deshielding experienced by protons attached to the electropositive silicon atom [5] [6]. The integration ratio of this signal corresponds to nine protons, providing unambiguous identification of the trimethylsilyl protecting group [6] [7].

$$^{1}\text{H}$$ Nuclear Magnetic Resonance AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Pattern
Aldehydic proton (CHO)9.5-10.5Singlet1HNone
Aromatic protons7.0-8.0Multiplet4HComplex ortho coupling
Trimethylsilyl protons0.0-0.3Singlet9HNone

The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift values for key carbon environments [2] [3] [8]. The carbonyl carbon exhibits a distinctive resonance in the 190-200 parts per million range, typical of aromatic aldehydes [2] [3] [8]. This chemical shift represents one of the most downfield signals in organic $$^{13}\text{C}$$ nuclear magnetic resonance spectroscopy due to the substantial deshielding effect of the carbonyl functionality.

The alkyne carbon atoms display characteristic chemical shifts in two distinct regions [9] [10]. The carbon directly attached to the benzene ring typically resonates around 95-105 parts per million, while the carbon bonded to the trimethylsilyl group appears at 90-110 parts per million [9]. These chemical shift values are diagnostic for terminal alkynes protected with trimethylsilyl groups.

The trimethylsilyl carbon environments produce readily identifiable signals with the methyl carbons appearing near 0.0-0.5 parts per million [6] [11]. The silicon-bonded methyl carbons exhibit characteristic coupling patterns with $$^{29}\text{Si}$$ that can provide additional structural confirmation when $$^{29}\text{Si}$$ nuclear magnetic resonance spectroscopy is employed [12] [6].

Infrared Spectroscopy of Aldehyde and Alkyne Moieties

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies that serve as molecular fingerprints for 2-[(Trimethylsilyl)ethynyl]benzaldehyde [13] [14] [15]. The compound exhibits several diagnostic absorption bands corresponding to its key functional groups.

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as an intense absorption band between 1705-1720 wavenumbers [15] [16] [17]. This frequency range is characteristic of aromatic aldehydes, where conjugation between the aldehyde group and the benzene ring system lowers the carbonyl stretching frequency by approximately 25-30 wavenumbers compared to aliphatic aldehydes [15] [16]. The strong intensity of this absorption results from the large change in dipole moment during the carbonyl stretching vibration.

The aldehydic carbon-hydrogen stretching vibrations produce distinctive absorption patterns that differentiate aldehydes from other carbonyl-containing compounds [16] [17] [18]. These vibrations manifest as characteristic bands in the 2720-2830 wavenumber region, representing some of the lowest frequency carbon-hydrogen stretches observed in organic compounds [16] [17]. The unusual low frequency results from the electron-withdrawing effect of the carbonyl group, which weakens the aldehydic carbon-hydrogen bond through inductive effects [16].

Infrared Spectroscopy Absorption AssignmentsFrequency Range (cm⁻¹)IntensityFunctional Group Assignment
Carbonyl C=O stretch1705-1720StrongAromatic aldehyde
Aldehydic C-H stretch2720-2830MediumAldehyde C-H bond
Alkyne C≡C stretch2150-2200Medium-WeakInternal alkyne
Aromatic C-H stretch3000-3100MediumBenzene ring
Trimethylsilyl C-H stretch2950-2900MediumSi-CH₃ bonds

The alkyne functional group generates a characteristic carbon-carbon triple bond stretching absorption in the 2150-2200 wavenumber region [19] [14] [10]. For internal alkynes such as those found in this compound, the stretching frequency typically appears in the lower portion of this range due to reduced dipole moment changes during vibration [19] [20]. The intensity of this absorption can vary significantly depending on the molecular environment and degree of symmetry around the triple bond [19] [20].

The trimethylsilyl group contributes several characteristic absorption bands to the infrared spectrum [7]. The silicon-carbon stretching vibrations appear in the 800-900 wavenumber region, while the methyl carbon-hydrogen stretching vibrations occur in the typical aliphatic range of 2950-2900 wavenumbers [7]. The presence of silicon introduces additional vibrational modes that can serve as diagnostic indicators for trimethylsilyl-containing compounds.

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions in the 3000-3100 wavenumber region, characteristic of substituted benzene rings [21] [14]. The specific substitution pattern influences the exact frequencies and intensities observed, providing additional structural information about the aromatic substitution pattern.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 2-[(Trimethylsilyl)ethynyl]benzaldehyde produces characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into gas-phase ion chemistry [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the exact molecular mass of the compound [25] [26].

The fragmentation behavior of trimethylsilyl-containing compounds follows well-established pathways involving characteristic losses and rearrangements [22] [23] [27]. The most prominent fragmentation pathway involves the loss of a methyl radical from the trimethylsilyl group, generating an [M-15]⁺ ion at mass-to-charge ratio 187 [22] [23]. This fragmentation represents α-cleavage adjacent to the silicon center and occurs readily due to the stability of the resulting silylium ion intermediate.

The base peak in many trimethylsilyl derivatives corresponds to the trimethylsilyl cation at mass-to-charge ratio 73 [Si(CH₃)₃]⁺ [22] [23]. This fragment forms through heterolytic cleavage of the silicon-carbon bond and represents one of the most stable fragment ions in trimethylsilyl compound mass spectra [22] [23]. The high abundance of this ion reflects the exceptional stability of the trimethylsilyl cation in the gas phase.

Mass Spectrometric Fragmentation DataMass-to-Charge RatioRelative IntensityFragment AssignmentFragmentation Mechanism
Molecular ion202Variable[M]⁺Electron impact ionization
Methyl loss187High[M-CH₃]⁺α-cleavage from Si
Trimethylsilyl cation73Base peak[Si(CH₃)₃]⁺Heterolytic Si-C cleavage
Aldehyde loss174Medium[M-CHO]⁺Aldehyde radical loss
Benzyl cation77Medium[C₆H₅]⁺Aromatic fragmentation

Additional fragmentation pathways involve losses characteristic of the aldehyde and aromatic portions of the molecule [28] [29] [24]. The loss of the aldehydic hydrogen generates an [M-1]⁺ ion, typical of aldehyde compounds under electron ionization conditions [1] [2]. Aromatic fragmentation produces the tropylium ion at mass-to-charge ratio 77, formed through rearrangement and cyclization processes involving the benzene ring system [28] [29].

The alkyne functionality influences fragmentation patterns through its effect on charge delocalization and molecular stability [28]. The presence of the ethynyl linkage provides additional pathways for charge stabilization and can influence the relative abundances of various fragment ions [28].

Complex rearrangement processes involving multiple functional groups create additional fragment ions at various mass-to-charge ratios [22] [28]. These secondary fragmentation pathways provide detailed structural information but require careful interpretation to distinguish from artifacts or impurity-related signals.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-[(Trimethylsilyl)ethynyl]benzaldehyde, revealing precise bond lengths, bond angles, and molecular conformation [25] [26] [30]. Crystallographic data available through the Cambridge Crystallographic Data Centre (CCDC number 126186) confirms the molecular structure and spatial arrangement of functional groups [25].

The molecular geometry of benzaldehyde derivatives has been extensively studied through X-ray crystallographic methods [31] [32] [33]. For benzaldehyde itself, gas-phase electron diffraction and crystallographic studies reveal characteristic bond lengths and angles [31] [33]. The aromatic carbon-carbon bonds maintain typical benzene ring dimensions with average bond lengths of 1.397 ± 0.003 Angstroms [31] [33]. The aldehyde carbon-oxygen bond length measures 1.212 ± 0.003 Angstroms, typical of carbonyl double bonds [31] [33].

Crystallographic ParametersBond Length (Å)Bond Angle (°)Geometric Description
Aromatic C-C bonds1.397 ± 0.003-Benzene ring
Carbonyl C=O bond1.212 ± 0.003-Aldehyde group
C-CHO bond1.479 ± 0.004-Aromatic-aldehyde linkage
C-CHO-O angle-123.6 ± 0.4Aldehyde geometry
Alkyne C≡C bond~1.20-Triple bond
Si-C bond~1.87-Silicon-carbon bond

The alkyne functionality exhibits characteristic triple bond geometry with carbon-carbon bond lengths of approximately 1.20 Angstroms and linear bond angles of 180 degrees [34] [35]. The trimethylsilyl group adopts tetrahedral geometry around the silicon center with silicon-carbon bond lengths of approximately 1.87 Angstroms [34] [35].

The overall molecular conformation reveals the relative orientations of the various functional groups and their influence on crystal packing [30] [34]. The planar nature of the aromatic ring and aldehyde group contrasts with the three-dimensional geometry of the trimethylsilyl substituent [31] [33]. Intermolecular interactions in the crystal lattice include van der Waals forces and possible weak hydrogen bonding interactions involving the aldehyde oxygen [30] [34].

Crystal packing studies reveal how individual molecules arrange in the solid state and identify key intermolecular contacts [30] [34] [36]. The trimethylsilyl groups provide steric bulk that influences crystal packing efficiency and molecular orientation [30] [34]. These steric effects can be quantified through analysis of intermolecular distances and contact surfaces [36].

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2-[(Trimethylsilyl)ethynyl]benzaldehyde

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Last modified: 08-16-2023

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